1-(tert-Butyl)-5-methyl-1H-pyrazole
CAS No.: 1249088-67-2
Cat. No.: VC0109290
Molecular Formula: C8H14N2
Molecular Weight: 138.214
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1249088-67-2 |
|---|---|
| Molecular Formula | C8H14N2 |
| Molecular Weight | 138.214 |
| IUPAC Name | 1-tert-butyl-5-methylpyrazole |
| Standard InChI | InChI=1S/C8H14N2/c1-7-5-6-9-10(7)8(2,3)4/h5-6H,1-4H3 |
| Standard InChI Key | LUUBZNAWKAKWKG-UHFFFAOYSA-N |
| SMILES | CC1=CC=NN1C(C)(C)C |
Introduction
Chemical Properties and Structure
Molecular and Structural Details
The molecular structure of 1-(tert-Butyl)-5-methyl-1H-pyrazole consists of a pyrazole core with specific substituents. The core pyrazole ring is a planar, aromatic heterocycle containing two adjacent nitrogen atoms. The tert-butyl group (C(CH3)3) attached to the N1 position introduces significant steric bulk to the molecule, while the methyl group at the C5 position affects the electronic distribution within the ring system.
The basic physicochemical properties of 1-(tert-Butyl)-5-methyl-1H-pyrazole are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C8H14N2 |
| Molecular Weight | 138.214 g/mol |
| CAS Number | 1249088-67-2 |
| SMILES Notation | CC1=CC(=NN1C(C)(C)C) |
Synthesis and Preparation Methods
Synthetic Routes
While the search results don't provide specific synthesis methods for the parent compound itself, potential synthetic routes can be inferred from the synthesis of related pyrazole derivatives. A common approach to synthesizing substituted pyrazoles involves the reaction between hydrazines and β-dicarbonyl compounds or their equivalents.
For related compounds, the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine has been documented to form a pyrazole ring structure . This suggests that similar cyclization reactions could potentially be employed for the synthesis of 1-(tert-Butyl)-5-methyl-1H-pyrazole.
Preparation of Derivatives
The synthesis of derivatives of 1-(tert-Butyl)-5-methyl-1H-pyrazole provides insights into potential preparation methods for the parent compound. For instance, 1-(tert-Butyl)-5-methyl-1H-pyrazole-3-carbohydrazide is typically prepared by reacting 5-methyl-1H-pyrazole-3-carboxylic acid with tert-butylamine and hydrazine hydrate under reflux conditions in suitable solvents like ethanol or methanol.
As documented in experimental procedures for related compounds, the reaction mixtures are generally cooled after completion, and the products are isolated through filtration and recrystallization to obtain pure compounds .
Derivatives and Related Compounds
Key Derivatives
1-(tert-Butyl)-5-methyl-1H-pyrazole serves as a precursor to several important derivatives with diverse applications:
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1-(tert-Butyl)-5-methyl-1H-pyrazole-3-carbohydrazide (CAS: 306937-23-5):
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1-(tert-Butyl)-5-methyl-1H-pyrazole-3-carboxylic acid:
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1-(tert-Butyl)-5-methyl-1H-pyrazole-3-carbonyl chloride:
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Molecular Formula: C9H13ClN2O
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Molecular Weight: 200.66 g/mol
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Contains an acid chloride group (-COCl) that makes it highly reactive for further functionalization
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Structure-Activity Relationships
The substitution pattern in 1-(tert-Butyl)-5-methyl-1H-pyrazole and its derivatives significantly affects their chemical reactivity and biological properties. The presence of the tert-butyl group introduces steric constraints that can influence binding to biological targets, while functional groups at position 3 (such as carbohydrazide, carboxylic acid, or carbonyl chloride) serve as reactive sites for further modification or contribute directly to biological activity.
Applications in Research and Industry
Pharmaceutical Applications
Derivatives of 1-(tert-Butyl)-5-methyl-1H-pyrazole have shown potential in pharmaceutical research due to their diverse biological activities:
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Anticancer Activity: Research indicates that certain derivatives exhibit significant anticancer properties, showing promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cell lines.
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Antimicrobial Properties: Studies have reported that some derivatives possess effective antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents to address the growing challenge of drug resistance.
Applications in Chemical Synthesis
In organic synthesis, 1-(tert-Butyl)-5-methyl-1H-pyrazole and its derivatives serve as versatile building blocks for creating more complex molecules with specific properties. Their functional groups can be modified through various chemical reactions to introduce different moieties, enabling the synthesis of compounds with tailored characteristics for specific applications.
Material Science Applications
The incorporation of pyrazole derivatives, including those of 1-(tert-Butyl)-5-methyl-1H-pyrazole, into polymeric materials has been explored to enhance thermal stability and mechanical properties. Research has shown that pyrazole-containing polymers exhibit improved performance in various applications, including coatings and composites.
Current Research and Future Directions
Recent Research Findings
Research on 1-(tert-Butyl)-5-methyl-1H-pyrazole and its derivatives continues to expand, with current studies focusing on:
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Structure-Activity Relationship Studies: Investigating how structural modifications affect biological activity to develop more potent and selective compounds.
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Synthetic Methodology Development: Improving synthetic routes to increase yield, purity, and efficiency in the preparation of these compounds.
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Exploration of Novel Applications: Identifying new potential uses in fields such as catalysis, sensor technology, and materials science.
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